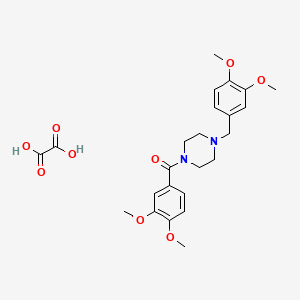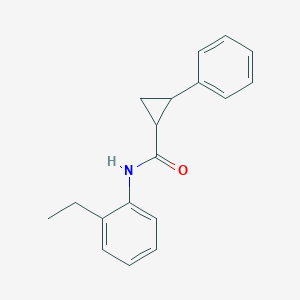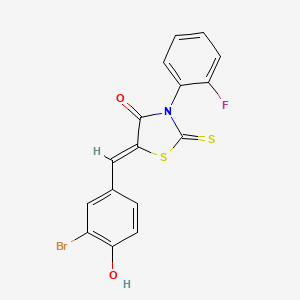![molecular formula C16H22N2O3 B5089602 butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate, commonly known as BPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCC is a carbamate derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
BPCC inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. BPCC has been shown to exhibit analgesic and antipyretic effects, which are beneficial for the treatment of pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPCC has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various disease processes. BPCC has also been shown to exhibit low toxicity, which makes it safe for use in lab experiments. However, BPCC has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to study its effects in vivo. BPCC also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on BPCC. One direction is to study the effects of BPCC in vivo, to determine its potential therapeutic applications. Another direction is to study the effects of BPCC on other inflammatory pathways, to determine its potential as a broad-spectrum anti-inflammatory agent. Additionally, the development of more potent and selective COX-2 inhibitors is an area of ongoing research, which may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion:
In conclusion, BPCC is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in various disease processes. BPCC has several advantages for lab experiments, including its high selectivity and low toxicity, but also has some limitations, including its synthetic nature and short half-life. Future research on BPCC may lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
BPCC can be synthesized through various methods, including the reaction of 2-(1-pyrrolidinyl)aniline with butyl chloroformate. Another method involves the reaction of 2-(1-pyrrolidinyl)aniline with butyl isocyanate. The synthesis of BPCC has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
BPCC has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BPCC has been used to study the role of COX-2 in various disease processes, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
butyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)17-14-9-5-4-8-13(14)15(19)18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJJCBQQJSTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5089529.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)
![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5089549.png)

![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5089562.png)
![9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)
![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)


